

JSH-150: A Preclinical Profile of a Potent and Selective CDK9 Inhibitor

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Compound of Interest

Compound Name: **JSH-150**

Cat. No.: **B608255**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JSH-150 is a novel, highly selective, and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).^{[1][2][3]} As a critical regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in oncology, particularly in cancers addicted to the transcription of short-lived anti-apoptotic proteins and oncoproteins. This technical guide provides a comprehensive overview of the preclinical data for **JSH-150**, encompassing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

JSH-150 exerts its anti-cancer effects through the specific inhibition of CDK9 kinase activity. By binding to the ATP-binding pocket of CDK9, **JSH-150** prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II). This inhibition of Pol II phosphorylation leads to a stall in transcriptional elongation, resulting in the rapid depletion of proteins with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncoprotein c-Myc.^{[3][4]} The subsequent decrease in these key survival proteins triggers cell cycle arrest and induces apoptosis in cancer cells.^{[3][4]}

Data Presentation

Table 1: Kinase Selectivity Profile of JSH-150

Kinase Target	IC50 (nM)	Fold Selectivity vs. CDK9
CDK9/cyclinT1	1	1
CDK16/Cyclin Y	292	292
CDK1/cyclin B	1340	1340
CDK14/Cyclin Y	1680	1680
CDK7/Cyclin H/MNAT1	1720	1720
CDK2/cyclin A	2860	2860
CDK5/p25	4640	4640
Data sourced from MedchemExpress. [1]		

Table 2: In Vitro Antiproliferative Activity of JSH-150 (GI50)

Cell Line	Cancer Type	GI50 (µM)
A375	Melanoma	0.002 - 0.044
A431	Squamous Cell Carcinoma	0.002 - 0.044
BE(2)M17	Neuroblastoma	0.002 - 0.044
GIST-T1	Gastrointestinal Stromal Tumor	0.002 - 0.044
COLO205	Colon Cancer	0.002 - 0.044
Leukemia Cell Lines		
MV4-11	Acute Myeloid Leukemia	Single-digit nM range
HL-60	Acute Promyelocytic Leukemia	Single-digit nM range
MOLM-13	Acute Myeloid Leukemia	Single-digit nM range
MOLM-14	Acute Myeloid Leukemia	Single-digit nM range
OCI-AML-3	Acute Myeloid Leukemia	Single-digit nM range
Ramos	Burkitt's Lymphoma	Double-digit nM range
SKM-1	Acute Myeloid Leukemia	Double-digit nM range
U-937	Histiocytic Lymphoma	Double-digit nM range
Normal Cell Line		
CHO	Chinese Hamster Ovary	1.1
Data sourced from MedchemExpress. [1]		

Table 3: Preclinical Pharmacokinetics of JSH-150 (Oral Administration)

Species	Tmax (h)	T1/2 (h)
Mice	2.00	1.55
Sprague-Dawley Rats	3.33	4.60
Beagle Dogs	1.33	3.16

Data sourced from Universal
Biologicals.[\[2\]](#)

In Vivo Efficacy

In a xenograft mouse model using the human acute myeloid leukemia cell line MV4-11, **JSH-150** demonstrated significant anti-tumor activity.[\[3\]](#)[\[4\]](#) Oral administration of **JSH-150** at doses of 10, 20, and 30 mg/kg/day resulted in almost complete suppression of tumor progression during the initial two weeks of treatment.[\[2\]](#) Notably, this potent anti-tumor effect was achieved without any observable general cytotoxicity, as indicated by the stable body weight of the treated animals.[\[2\]](#) Following the cessation of treatment, tumor regrowth was observed in the 10 mg/kg dosage group; however, this recurrence was not seen in the 20 and 30 mg/kg dosage groups within the subsequent week, indicating a sustained response at higher doses.[\[2\]](#)

Experimental Protocols

Kinase Assay (ADP-Glo™ Kinase Assay)

- Reaction Setup: A kinase reaction is prepared containing CDK9/CyclinK kinase (3 ng/µL), a serial dilution of **JSH-150**, and the CDK9 substrate PDKtide (0.2 µg/µL) with 10 µM ATP.
- Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated for one hour at 37°C.
- Termination and ADP Consumption: The reaction is stopped, and the remaining ADP is consumed by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
- Signal Generation: Kinase Detection Reagent is added and incubated for 30 minutes to produce a luminescent signal.

- Data Acquisition: The luminescence is measured using an automated plate reader, and the dose-response curve is fitted using Prism 7.0 to determine the IC₅₀ value.[5]

Signaling Pathway Analysis (Western Blot)

- Cell Treatment and Lysis: MV4-11, HL-60, and MEC-1 cells are treated with DMSO (vehicle control) or a serial dilution of **JSH-150** for 2 hours. Cells are then washed with 1x PBS and lysed in cell lysis buffer.[5]
- Protein Quantification: Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Phospho-CDK9 (Thr186), CDK9, Phospho-RNA Pol II (Ser2), Phospho-RNA Pol II (Ser5), RNA Pol II, XIAP, MCL-1, c-MYC, BCL-2, and GAPDH.[5]
- Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of **JSH-150** or vehicle control for a specified period (e.g., 72 hours).
- MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI₅₀ values are calculated from the dose-response curves.

Cell Cycle and Apoptosis Analysis (Flow Cytometry)

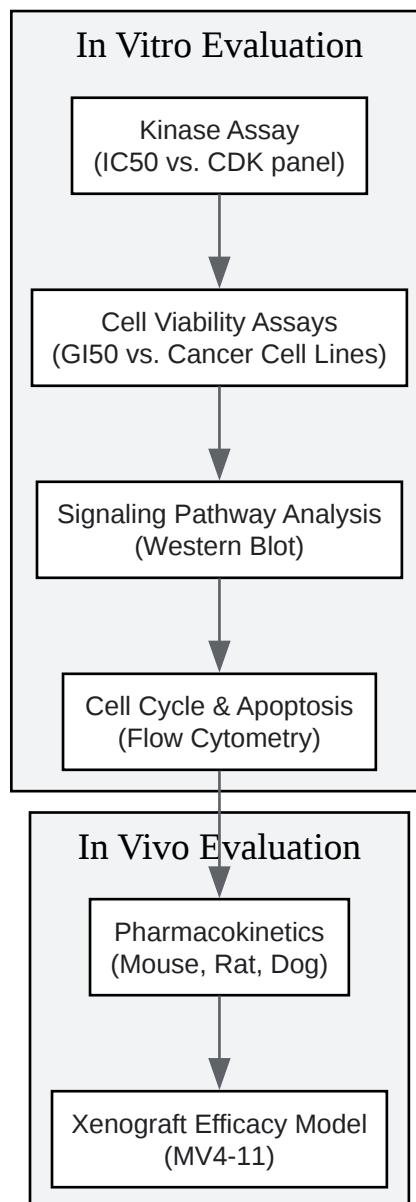
- Cell Treatment: Cells are treated with **JSH-150** or vehicle control for the desired time.
- Cell Harvesting: Adherent and floating cells are collected, washed with PBS.
- For Cell Cycle Analysis:
 - Cells are fixed in cold 70% ethanol.
 - Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
 - The DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
- For Apoptosis Analysis (Annexin V/PI Staining):
 - Cells are resuspended in Annexin V binding buffer.
 - Annexin V-FITC and propidium iodide (PI) are added to the cells and incubated in the dark.
 - The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Mandatory Visualizations

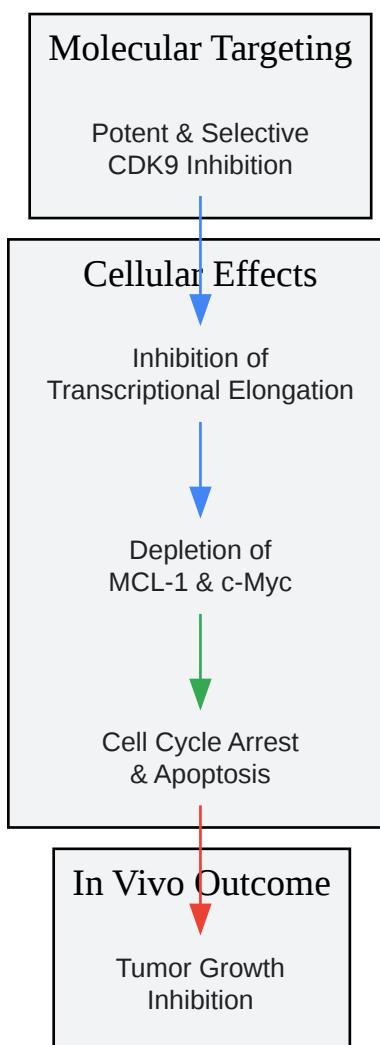


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Caption: Mechanism of action of **JSH-150**.

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Caption: Preclinical evaluation workflow for **JSH-150**.



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